molecular formula C10H11FO2 B6293384 3-Ethoxy-4-fluoro-5-methylbenzaldehyde CAS No. 2385710-59-6

3-Ethoxy-4-fluoro-5-methylbenzaldehyde

Cat. No.: B6293384
CAS No.: 2385710-59-6
M. Wt: 182.19 g/mol
InChI Key: QHROZQKRJOGKPU-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is a benzaldehyde derivative, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name

3-ethoxy-4-fluoro-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-9-5-8(6-12)4-7(2)10(9)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHROZQKRJOGKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-fluoro-5-methylbenzaldehyde typically involves the introduction of the ethoxy, fluoro, and methyl groups onto a benzaldehyde core. One common method involves the ethylation of 4-fluoro-5-methylbenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxy-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing biochemical pathways. The ethoxy and fluoro groups can enhance the compound’s binding affinity to molecular targets, thereby modulating its effects .

Comparison with Similar Compounds

  • 3-Ethoxy-4-fluorobenzaldehyde
  • 3-Ethoxy-5-methylbenzaldehyde
  • 4-Fluoro-5-methylbenzaldehyde

Comparison: 3-Ethoxy-4-fluoro-5-methylbenzaldehyde is unique due to the presence of all three substituents (ethoxy, fluoro, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For example, the fluoro group can influence the compound’s electronic properties, while the ethoxy group can affect its solubility and reactivity .

Biological Activity

3-Ethoxy-4-fluoro-5-methylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

This compound exhibits several significant biochemical properties:

  • Interactions with Enzymes : The compound has been shown to interact with various enzymes, influencing biochemical pathways. Its ethoxy and fluoro substituents enhance its binding affinity to molecular targets, potentially modulating enzyme activity.
  • Cellular Effects : Studies indicate that this compound can affect cellular functions, including cell signaling pathways and gene expression. It has been investigated for its role in altering metabolic processes within cells.

The mechanism of action of this compound involves:

  • Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes, leading to changes in metabolic pathways. This dual functionality is crucial for its application in drug development.
  • Binding Interactions : The binding interactions with biomolecules are influenced by the compound's functional groups. The ethoxy group enhances solubility, while the fluoro group affects electronic properties, thereby influencing its reactivity and biological activity.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme-Catalyzed Reactions : Research has utilized this compound as a probe in enzyme-catalyzed reactions, demonstrating its utility in studying biological pathways. For instance, it was employed to assess the effects on metabolic enzymes involved in drug metabolism.
  • Therapeutic Applications : The compound has been explored as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. Its derivatives have shown promise in treating conditions such as diabetes mellitus by modulating insulin signaling pathways .
  • Animal Model Studies : In vivo studies have demonstrated the efficacy of analogs derived from this compound in animal models, particularly focusing on their effects on diabetic conditions and associated complications like retinal vascular leakage .

Table 1: Comparison of Biological Activity with Analog Compounds

CompoundEC50 (µM)Mechanism of ActionTherapeutic Potential
This compound<5Enzyme inhibitionDiabetes treatment
3-Ethoxy-4-fluorobenzaldehyde>10Weak enzyme interactionLimited therapeutic use
3-Ethoxy-5-methylbenzaldehyde<8Moderate enzyme inhibitionPotential anti-inflammatory agent
4-Fluoro-5-methylbenzaldehyde>15Minimal activityNot suitable for therapeutic use

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